Product packaging for 10-Undecenyl 4-hydroxybenzoate(Cat. No.:CAS No. 97861-82-0)

10-Undecenyl 4-hydroxybenzoate

Cat. No.: B3059319
CAS No.: 97861-82-0
M. Wt: 290.4 g/mol
InChI Key: SBWNIDJZZHJWOD-UHFFFAOYSA-N
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Description

Overview of Ester Chemistry and Aromatic-Alkyl Conjugates in Contemporary Research

Ester chemistry is a cornerstone of modern organic synthesis, with esters serving as crucial intermediates and functional groups in a vast array of applications. Aromatic esters, in particular, are recognized as cost-effective and versatile scaffolds. nih.gov Contemporary research has expanded their utility beyond traditional roles, exploring them as electrophiles in transition-metal-catalyzed cross-coupling reactions. nih.govacs.org These advanced methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, often through innovative pathways like decarbonylative coupling, where the carbonyl group acts as a leaving group. nih.gov

Aromatic-alkyl conjugates bring together the distinct properties of both aromatic and aliphatic moieties. This combination can lead to materials with unique characteristics, such as those seen in ferroelectric liquid crystalline organosiloxanes. mdpi.com The study of these conjugates is crucial for developing new polymers, functional materials, and prodrugs, where the interplay between the rigid aromatic part and the flexible alkyl chain dictates the final properties. core.ac.ukresearchgate.net Research into the hydrolysis and reaction mechanisms of these conjugates, such as the ElcB (Elimination, Unimolecular, conjugate Base) pathway, provides fundamental insights into their reactivity. rsc.org

The Significance of 10-Undecenyl 4-Hydroxybenzoate (B8730719) within Substituted Benzoate (B1203000) Esters

Substituted benzoate esters are a broad class of compounds with diverse applications, including use as insecticidal agents and in the synthesis of polymers and pharmaceuticals. researchgate.netresearcher.life The specific substitution pattern on the benzene (B151609) ring and the nature of the alcohol component are critical in determining the compound's physical and chemical properties. semanticscholar.orguniroma1.it

The significance of 10-Undecenyl 4-hydroxybenzoate lies in its bifunctional nature. It incorporates two key reactive sites:

A terminal double bond at the end of the 11-carbon undecenyl chain.

A phenolic hydroxyl group on the benzoate ring.

This structure makes it a valuable monomer for polymerization. For instance, it has been synthesized for use in the creation of polybenzoxazine precursors. core.ac.uk The synthesis involves reacting potassium 4-hydroxybenzoate with 10-undecenyl p-toluenesulfate. core.ac.uk The presence of the long alkyl chain can impart flexibility and hydrophobicity to resulting polymers, while the phenolic hydroxyl and the terminal alkene offer sites for various cross-linking and modification reactions.

Current Research Frontiers and Unaddressed Questions Pertaining to this compound

The primary documented research frontier for this compound is its application as a monomer in polymer chemistry, specifically for benzoxazine (B1645224) resins. core.ac.uk However, several areas remain open for investigation:

Polymerization Potential: While its use in polybenzoxazines has been explored, the full scope of its polymerization capabilities is not extensively documented. The terminal alkene group could potentially participate in other polymerization reactions, such as free-radical or metathesis polymerization, to create novel polymer architectures.

Material Properties: A thorough characterization of polymers derived exclusively or partially from this monomer is an area for further research. Key questions pertain to how the long, flexible undecenyl chain influences the thermal, mechanical, and surface properties of the resulting materials.

Biological Activity: Derivatives of 4-hydroxybenzoic acid (parabens) are well-known for their biological activities. ontosight.ai The biological profile of this compound, including its potential antimicrobial or antioxidant properties, has not been widely reported in the reviewed literature and represents a significant unaddressed question.

Liquid Crystal Applications: The molecular structure, combining a rigid aromatic core with a long flexible tail, is a common motif in liquid crystal design. mdpi.com Investigating whether this compound or its derivatives exhibit mesophasic (liquid crystalline) behavior could open new avenues for its application in materials science.

Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₁₈H₂₆O₃
Molecular Weight 290.4 g/mol
IUPAC Name undec-10-enyl 4-hydroxybenzoate
CAS Number 97861-82-0

| XLogP3 | 6.5 |

Table of Mentioned Compounds

Compound Name
This compound
10-undecenyl p-toluenesulfate
10-Undecen-1-ol (B85765)
4-hydroxybenzoic acid
p-toluenesulfonyl chloride
Potassium 4-hydroxybenzoate
Ethanol (B145695)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26O3 B3059319 10-Undecenyl 4-hydroxybenzoate CAS No. 97861-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undec-10-enyl 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-9-10-15-21-18(20)16-11-13-17(19)14-12-16/h2,11-14,19H,1,3-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWNIDJZZHJWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCOC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40243292
Record name 10-Undecenyl 4-hydroxybenzoate
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Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97861-82-0
Record name 10-Undecen-1-yl 4-hydroxybenzoate
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Record name 10-Undecenyl 4-hydroxybenzoate
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Record name 10-Undecenyl 4-hydroxybenzoate
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Record name 10-undecenyl 4-hydroxybenzoate
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Synthetic Methodologies and Chemo Enzymatic Transformations of 10 Undecenyl 4 Hydroxybenzoate

Established Synthetic Pathways for 10-Undecenyl 4-Hydroxybenzoate (B8730719)

Two principal strategies dominate the synthesis of 10-undecenyl 4-hydroxybenzoate: direct esterification and alkylation reactions.

Direct esterification represents a common and straightforward approach to synthesizing this compound. This typically involves the reaction of 4-hydroxybenzoic acid with 10-undecen-1-ol (B85765) in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgiajpr.com

Fischer-Speier Esterification : This classic method involves heating a mixture of the carboxylic acid (4-hydroxybenzoic acid) and the alcohol (10-undecen-1-ol) with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.orgmdpi.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is often necessary to remove the water formed as a byproduct, for instance, through azeotropic distillation. organic-chemistry.org

Steglich Esterification : For more sensitive substrates or when milder reaction conditions are required, the Steglich esterification is a valuable alternative. wikipedia.orgacs.orgorganic-chemistry.org This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. wikipedia.orgorganic-chemistry.org A key advantage of this method is its ability to proceed under neutral pH and at ambient temperatures, which is beneficial for substrates that may be unstable under the acidic conditions of the Fischer-Speier method. rsc.org The reaction with DCC and a carboxylic acid forms an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester and the byproduct dicyclohexylurea (DCU). wikipedia.orgorganic-chemistry.org

A specific example of an esterification approach involves the preparation of potassium 4-hydroxybenzoate by reacting 4-hydroxybenzoic acid with potassium carbonate in ethanol (B145695). core.ac.uk The resulting salt is then reacted with a suitable 10-undecenyl derivative. core.ac.uk

An alternative synthetic route involves the alkylation of a pre-formed 4-hydroxybenzoate ester, such as ethyl 4-hydroxybenzoate, with an undecenyl-containing reagent. mdpi.comrsc.orgrsc.orgmdpi.com

Williamson Ether Synthesis Principle : This approach is analogous to the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. gold-chemistry.orgmasterorganicchemistry.com In this context, the phenoxide of ethyl 4-hydroxybenzoate is generated using a base, which then undergoes a nucleophilic substitution reaction with an undecenyl halide (e.g., 10-undecenyl bromide) or a tosylate derivative (e.g., 10-undecenyl-1-tosylate). mdpi.commasterorganicchemistry.com

Reaction Conditions : The reaction is typically carried out in a suitable solvent, such as anhydrous ethyl methyl ketone or dimethylformamide (DMF), in the presence of a base like potassium carbonate. mdpi.commdpi.com The mixture is often heated to reflux to ensure the completion of the reaction. mdpi.comgold-chemistry.org For instance, ethyl 4-hydroxybenzoate can be reacted with 10-undecenyl-1-tosylate and potassium carbonate in anhydrous ethyl methyl ketone under reflux for an extended period. mdpi.com

The efficiency of the synthesis of this compound and related esters can be significantly influenced by the reaction conditions and the choice of solvent.

Catalyst and Reagent Choice : In Steglich esterification, the use of DMAP as a catalyst is crucial for accelerating the reaction and suppressing the formation of N-acylurea byproducts. organic-chemistry.orgorganic-chemistry.orgrsc.org The choice of coupling agent is also important, with reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) being commonly employed, although concerns about their hazardous nature exist. acs.orgrsc.org

Solvent Selection : The choice of solvent is critical for both esterification and alkylation reactions. For Fischer-Speier esterification, non-polar solvents like toluene (B28343) or hexane (B92381) can facilitate the removal of water via a Dean-Stark apparatus. wikipedia.org In Steglich esterifications, a variety of polar aprotic solvents can be used, with dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) being common choices, though more sustainable alternatives are being explored. wikipedia.orgrsc.org For alkylation reactions, solvents like butanone and dimethylformamide (DMF) are often utilized. mdpi.comgold-chemistry.org

Temperature and Reaction Time : Reaction temperatures can range from room temperature for Steglich esterifications to elevated temperatures (60-110 °C) for Fischer-Speier reactions. wikipedia.orgwikipedia.org Reaction times can also vary significantly, from a few hours to 48 hours or more, depending on the specific methodology and substrates used. wikipedia.orgcore.ac.ukmdpi.com

Table 1: Comparison of Synthetic Methodologies for this compound

Methodology Reactants Key Reagents/Catalysts Typical Conditions Advantages Disadvantages
Fischer-Speier Esterification 4-Hydroxybenzoic acid, 10-Undecen-1-ol H₂SO₄, p-TsOH High temperature (60-110°C), often with water removal Simple, uses readily available reagents Harsh conditions, potential for side reactions, equilibrium limitations
Steglich Esterification 4-Hydroxybenzoic acid, 10-Undecen-1-ol DCC, DMAP Room temperature, polar aprotic solvent Mild conditions, suitable for sensitive substrates Use of hazardous reagents (DCC), formation of DCU byproduct
Alkylation (Williamson-type) Ethyl 4-hydroxybenzoate, 10-Undecenyl halide/tosylate Base (e.g., K₂CO₃) Reflux in polar aprotic solvent (e.g., ethyl methyl ketone) Good for specific ester preparations Requires pre-functionalized undecenyl reagent, potential for side reactions

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic methodologies described above can be adapted to produce a variety of structural analogues and derivatives of this compound, allowing for the systematic study of structure-activity relationships.

The length and nature of the aliphatic chain can be varied to explore its impact on the properties of the molecule. This can be achieved by using different long-chain alcohols or alkyl halides in the esterification or alkylation reactions, respectively.

Research on parabens (esters of p-hydroxybenzoic acid) has shown that increasing the length of the alkyl chain generally enhances their antimicrobial effectiveness, although it also leads to a decrease in water solubility. mdpi.comresearchgate.net For example, studies have investigated parabens with alkyl chains ranging from methyl to dodecyl. nih.gov The hydrophobicity of the molecule increases with the length of the alkyl chain, which can influence its biological interactions. nih.gov For instance, butylparaben (B1668127), with a longer alkyl chain, tends to associate with cell membranes, while methylparaben is more likely to enter the cytoplasm. nih.gov

The synthesis of various 4-alkoxybenzoates has been reported using the alkylation of methyl 4-hydroxybenzoate with different alkyl bromides, such as heptyl, nonyl, decyl, dodecyl, and tetradecyl bromide. rsc.orgrsc.org Similarly, the synthesis of ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate has been achieved through a Williamson etherification synthesis using 11-bromoundecanoic acid hexylamide and ethyl 4-hydroxybenzoate. researchgate.net

Modifications to the aromatic ring of the 4-hydroxybenzoate core can also be made to investigate the influence of electronic and steric effects on the molecule's properties. This can be accomplished by starting with substituted 4-hydroxybenzoic acids in the esterification reaction.

The introduction of substituents on the aromatic ring can significantly affect the chemical and biological properties of the resulting ester. For example, the presence of substituents can alter the reactivity of the molecule in enzymatic reactions. Studies on the enzymatic degradation of 4-hydroxybenzoate derivatives have shown that substituents at the ortho or meta positions can abolish enzymatic activity, while para-substituents can reduce catalytic efficiency.

The synthesis of various substituted phenyl esters of para-substituted benzoic acids has been carried out to study substituent effects on their hydrolysis rates. cas.cz Furthermore, the synthesis of esters from dihalogeno-4-hydroxy-benzoic acids has been reported, demonstrating the feasibility of incorporating halogen substituents onto the aromatic ring. researchgate.net Theoretical studies have also been conducted to investigate the nature of substituent effects in 4-substituted benzoic acids. cdnsciencepub.com

Table 2: Examples of Synthesized Structural Analogues of 4-Hydroxybenzoate Esters

Analogue Type Starting Materials Synthetic Method Purpose of Modification Reference
Varied Alkyl Chain Length Methyl 4-hydroxybenzoate, various alkyl bromides (heptyl, nonyl, decyl, etc.) Alkylation To study the effect of alkyl chain length on physical and biological properties. rsc.org, rsc.org
Functionalized Alkyl Chain Ethyl 4-hydroxybenzoate, 11-bromoundecanoic acid hexylamide Williamson Etherification To introduce specific functional groups into the aliphatic chain. researchgate.net
Substituted Aromatic Ring Dihalogeno-4-hydroxy-benzoic acids, various alcohols Esterification To investigate the influence of electronic and steric effects of ring substituents. researchgate.net
Substituted Phenyl Esters para-Substituted benzoic acids, phenol (B47542) Esterification To study substituent effects on reaction kinetics (e.g., hydrolysis). cas.cz

Preparation of Intermediate Compounds for this compound Synthesis

The formation of this compound is typically achieved through the esterification of 4-hydroxybenzoic acid with 10-undecen-1-ol. The efficiency of this reaction is often enhanced by activating one of the reactants. Common strategies involve the preparation of a salt of the carboxylic acid, such as potassium 4-hydroxybenzoate, and the conversion of the alcohol into a more reactive species, like an alkyl tosylate.

Potassium 4-hydroxybenzoate: This intermediate is prepared by reacting 4-hydroxybenzoic acid with a base. In a typical laboratory procedure, 4-hydroxybenzoic acid is treated with potassium carbonate in ethanol. The mixture is heated under reflux conditions until the evolution of carbon dioxide ceases, indicating the completion of the reaction. The ethanol is then removed under reduced pressure, and the resulting potassium salt is dried thoroughly before use. google.com

10-Undecenyl-1-tosylate: This activated form of 10-undecen-1-ol is synthesized to create a good leaving group for the subsequent nucleophilic substitution reaction with the carboxylate. The preparation involves the reaction of 10-undecen-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270), which neutralizes the hydrochloric acid byproduct. The reaction is typically carried out at low temperatures to control its exothermicity. The resulting 10-undecenyl-1-tosylate can then be purified before use in the final esterification step.

The synthesis of the primary starting materials is also well-documented:

4-Hydroxybenzoic acid: Commercially, it is produced via the Kolbe-Schmitt reaction, which involves the carboxylation of potassium phenoxide with carbon dioxide under pressure. rsc.org In a laboratory setting, it can be synthesized by heating potassium salicylate (B1505791) with potassium carbonate at high temperatures, followed by acidification. rsc.org

10-Undecen-1-ol: This long-chain unsaturated alcohol can be prepared by the reduction of 10-undecenoic acid. A common method employs lithium aluminum hydride (LiAlH₄) in a dry ether solvent, such as tetrahydrofuran (B95107) (THF), at a controlled temperature. nih.gov

The following table summarizes the key intermediate compounds and their preparation methods.

Intermediate CompoundStarting MaterialsReagents and Conditions
Potassium 4-hydroxybenzoate 4-Hydroxybenzoic acidPotassium carbonate, Ethanol, Reflux
10-Undecenyl-1-tosylate 10-Undecen-1-olp-Toluenesulfonyl chloride, Pyridine
4-Hydroxybenzoic acid Potassium phenoxideCarbon dioxide, High pressure (Kolbe-Schmitt reaction)
10-Undecen-1-ol 10-Undecenoic acidLithium aluminum hydride, Tetrahydrofuran

Purification Techniques for this compound and its Derivatives

The purification of this compound and its derivatives is a critical step to ensure the removal of unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities. Chromatographic and recrystallization techniques are the most commonly employed strategies.

Chromatographic Separation Methods (e.g., Column Chromatography)

Column chromatography is a highly effective technique for the purification of this compound and its derivatives, particularly for separating compounds with similar polarities. This method relies on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.

For long-chain alkyl hydroxybenzoates, silica (B1680970) gel is a commonly used stationary phase due to its polarity and ability to separate a wide range of organic compounds. The mobile phase, or eluent, is typically a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. mdpi.comscispace.comresearchgate.net The ratio of these solvents is optimized to achieve the best separation.

In a typical procedure for a derivative like ethyl-4-(10-undecenyloxy)benzoate, the crude product is dissolved in a minimal amount of the eluent and loaded onto a silica gel column. mdpi.com The eluent is then passed through the column, and the fractions are collected sequentially. The composition of the eluent can be kept constant (isocratic elution) or gradually changed (gradient elution) to improve the separation of compounds with different polarities. The progress of the separation is often monitored by thin-layer chromatography (TLC).

The following table provides examples of solvent systems used in the column chromatographic purification of derivatives related to this compound.

CompoundStationary PhaseEluent SystemReference
Ethyl-4-(10-undecenyloxy)benzoateSilica geln-hexane/ethyl acetate mdpi.com
4-Hydroxybiphenyl-4'-yl(2S,3S)-2-chloro-3-methylvalerate derivativeSilica gelhexane/ethyl acetate mdpi.com
3-Chloroalkyl-2-hydroxybenzoatesSilica geln-hexane/EtOAc researchgate.net

Recrystallization and Solvent-Based Purification Strategies

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.

For long-chain 4-hydroxybenzoic acid esters, the choice of solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a commonly used solvent for the recrystallization of derivatives such as 4-(10-undecenyloxy)benzoic acid. mdpi.com After dissolving the crude product in hot ethanol, the solution is allowed to cool slowly, promoting the growth of pure crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.

Solvent-based extraction is another important purification strategy, often used as a preliminary step before chromatography or recrystallization. This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase. For instance, after the synthesis of a 4-(10-undecenyloxy) derivative, the reaction mixture can be extracted with an organic solvent like dichloromethane to separate the desired product from water-soluble byproducts and salts. mdpi.com The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified.

A Japanese patent describes a general purification method for long-chain 4-hydroxybenzoic acid esters that involves adding an acidic aqueous solution to the crude product to separate it into an organic and an aqueous layer, followed by extraction of the organic layer. google.com The subsequent crystallization of the product from an organic solvent can yield a high-purity ester. google.com

The table below outlines common solvents used for the recrystallization of related hydroxybenzoate derivatives.

CompoundRecrystallization SolventReference
4-(10-Undecenyloxy)benzoic acidEthanol mdpi.com
4-(10-Undecenyloxy)biphenyl-4′-carboxylic acidEthanol mdpi.com
Octyl 4-hydroxybenzoateMethanol researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 10 Undecenyl 4 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of 10-Undecenyl 4-hydroxybenzoate (B8730719) by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of 10-Undecenyl 4-hydroxybenzoate displays characteristic signals corresponding to the aromatic protons of the 4-hydroxybenzoate moiety and the aliphatic protons of the 10-undecenyl chain.

Aromatic Region: The 4-hydroxybenzoate group presents a classic AA'BB' system for its aromatic protons. The two protons (H-2' and H-6') ortho to the ester group are chemically equivalent, as are the two protons (H-3' and H-5') ortho to the hydroxyl group. This results in two distinct doublet signals. The protons at H-2' and H-6' are deshielded by the adjacent carbonyl group and typically appear downfield, while the protons at H-3' and H-5' appear slightly more upfield.

Alkenyl Region: The terminal double bond of the undecenyl chain gives rise to three distinct signals. The internal vinylic proton (H-10) appears as a complex multiplet due to coupling with both the terminal vinyl protons and the adjacent methylene (B1212753) protons. The two terminal vinylic protons (H-11a and H-11b) are diastereotopic and appear as separate signals, often as a doublet of doublets or a multiplet.

Aliphatic Chain Region: The protons on the carbon adjacent to the ester oxygen (H-1) are deshielded and appear as a triplet. The remaining methylene protons in the long aliphatic chain (H-2 to H-9) produce a series of overlapping multiplets in the upfield region of the spectrum. The protons on the carbon adjacent to the double bond (H-9) are allylic and show a distinct chemical shift compared to the other methylene groups.

The coupling constant (J), measured in Hertz (Hz), provides information about the connectivity of neighboring protons. orgchemboulder.com For instance, vicinal coupling in the aliphatic chain typically results in triplet signals with J values around 7 Hz. orgchemboulder.com In the aromatic ring, the ortho coupling between adjacent protons is usually in the range of 7–10 Hz. wisc.edu

Table 1: Predicted ¹H NMR Data for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3', H-5' ~6.8 d ~8.5
H-2', H-6' ~7.9 d ~8.5
H-10 5.75 - 5.85 m -
H-11a, H-11b 4.90 - 5.05 m -
H-1 ~4.25 t ~6.7
H-9 ~2.05 q ~7.0
H-2 ~1.75 p ~6.8
H-3 to H-8 1.25 - 1.45 m -

Note: This is a predictive table based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and spectrometer frequency.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, confirming the 18 carbon atoms of this compound.

Carbonyl Carbon: The ester carbonyl carbon (C-7') is significantly deshielded and appears as a distinct signal at the downfield end of the spectrum, typically around 165-170 ppm. libretexts.org

Aromatic Carbons: The aromatic ring shows four signals. The carbon bearing the hydroxyl group (C-4') and the carbon attached to the ester group (C-1') have characteristic shifts. The two sets of equivalent carbons (C-2'/C-6' and C-3'/C-5') each produce a single signal.

Alkenyl Carbons: The two carbons of the terminal double bond (C-10 and C-11) appear in the vinylic region of the spectrum (~114-140 ppm).

Aliphatic Carbons: The carbon attached to the ester oxygen (C-1) is found around 65 ppm. The remaining saturated carbons of the undecenyl chain (C-2 to C-9) appear in the upfield region, typically between 25 and 35 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Position Predicted Chemical Shift (δ, ppm)
C-7' (C=O) ~166
C-4' (C-OH) ~162
C-10 (=CH-) ~139
C-2', C-6' ~132
C-3', C-5' ~115
C-11 (=CH₂) ~114
C-1' ~122
C-1 (-O-CH₂-) ~65
C-9 ~34

Note: This is a predictive table. Actual values can differ.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In the spectrum of this compound, a COSY experiment would show cross-peaks connecting H-1 with H-2, H-2 with H-3, and so on, confirming the sequence of the aliphatic chain. libretexts.orgnih.gov It would also show correlations between the vinylic proton H-10 and the adjacent protons at C-9 and C-11. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). youtube.com It is particularly powerful for connecting different parts of the molecule. Key HMBC correlations would include:

A correlation from the protons at H-1 to the ester carbonyl carbon (C-7'), confirming the ester linkage. nih.gov

Correlations from the aromatic protons H-2' and H-6' to the carbonyl carbon (C-7').

Correlations from the allylic protons at H-9 to the vinylic carbons C-10 and C-11.

Together, these 2D NMR techniques provide a complete and definitive map of the atomic connectivity, leaving no doubt as to the structure of this compound. slideshare.netmnstate.edu

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to study its fragmentation, which can provide additional structural proof.

HR-ESI-MS is a soft ionization technique that provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. researchgate.netresearchgate.net For this compound (C₁₈H₂₆O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the measured value. The high resolution of the instrument allows differentiation between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C₁₈H₂₆O₃ is 290.1882 Da. nih.gov An HR-ESI-MS measurement confirming this mass provides strong evidence for the proposed molecular formula. nih.govresearchgate.net

GC-MS is a powerful hyphenated technique used to separate volatile compounds and identify them based on their mass spectra. nist.gov In this method, the sample is vaporized and passed through a gas chromatography column, which separates this compound from any impurities. The separated components then enter the mass spectrometer. nist.gov

The mass spectrometer typically uses Electron Ionization (EI), a hard ionization technique that causes the molecule to fragment in a reproducible manner. nist.gov The resulting mass spectrum serves as a molecular "fingerprint." For this compound, characteristic fragmentation patterns would include:

Cleavage of the ester bond, leading to a prominent peak corresponding to the 4-hydroxybenzoyl cation (m/z 121).

Loss of the 4-hydroxybenzoic acid moiety, resulting in a fragment corresponding to the undecenyl cation.

Fragmentation along the aliphatic undecenyl chain, producing a series of smaller hydrocarbon fragments.

The retention time from the GC and the unique fragmentation pattern from the MS together provide a high degree of confidence in the identification and purity assessment of the compound. kingston.ac.uk

Table 3: List of Chemical Compounds

Compound Name
This compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum provides clear evidence of its key structural features.

The spectrum is characterized by several distinct absorption bands that correspond to specific vibrational modes of the molecule's functional groups. A prominent feature is the broad absorption band typically observed in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the ester carbonyl (C=O) group is confirmed by a strong, sharp absorption peak usually found around 1738-1680 cm⁻¹. nih.gov The aromatic nature of the benzene (B151609) ring is evidenced by C=C stretching vibrations within the 1600-1450 cm⁻¹ range. Furthermore, the terminal vinyl group (C=CH₂) of the undecenyl chain gives rise to characteristic C-H stretching and bending vibrations. Specifically, the C=C stretching of the vinyl group appears around 1640 cm⁻¹, and the out-of-plane C-H bending vibrations are observed near 990 and 910 cm⁻¹. The long aliphatic chain exhibits C-H stretching vibrations just below 3000 cm⁻¹ and scissoring/bending vibrations around 1465 cm⁻¹.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Phenolic Hydroxyl O-H Stretch 3600-3200 (broad)
Ester Carbonyl C=O Stretch 1738-1680 (strong, sharp)
Aromatic Ring C=C Stretch 1600-1450
Vinyl Group C=C Stretch ~1640
Vinyl Group C-H Bend (out-of-plane) ~990 and ~910
Aliphatic Chain C-H Stretch <3000
Aliphatic Chain C-H Bend ~1465

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. uad.ac.idsigmaaldrich.com For the synthesis of this compound, TLC can effectively separate the product from the starting materials (4-hydroxybenzoic acid and 11-undecen-1-ol) and any by-products.

The separation is typically performed on silica (B1680970) gel plates (e.g., Silica gel 60 F₂₅₄). merckmillipore.com A suitable mobile phase, or eluent, is chosen to achieve good separation of the spots on the TLC plate. The choice of eluent depends on the polarity of the compounds to be separated. Given the ester linkage and the long alkyl chain, this compound is significantly less polar than the starting material, 4-hydroxybenzoic acid. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. By adjusting the ratio of these solvents, the retention factor (Rf) values of the compounds can be optimized for clear separation. The spots can be visualized under UV light (at 254 nm) due to the UV-active benzene ring or by using staining reagents like potassium permanganate (B83412), which reacts with the double bond of the undecenyl chain. chemcoplus.co.jp

Table 2: Typical TLC Parameters for this compound Analysis

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase (Eluent) Hexane/Ethyl Acetate mixtures (e.g., 8:2 or 7:3 v/v)
Visualization UV light (254 nm), Potassium permanganate stain
Expected Rf Product will have a higher Rf than 4-hydroxybenzoic acid

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and powerful chromatographic technique that offers high resolution and sensitivity for both qualitative and quantitative analysis. mdpi.commoca.net.ua It is the method of choice for accurately determining the purity of this compound and for its preparative purification. google.com

Reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., a C18 column) and the mobile phase is a polar solvent mixture. moca.net.ua For the analysis of this compound, a gradient elution is often used, starting with a higher polarity mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) and gradually increasing the proportion of the organic solvent. This allows for the efficient elution of compounds with a wide range of polarities. nih.gov Detection is typically achieved using a UV detector, set at a wavelength where the 4-hydroxybenzoate chromophore absorbs strongly, usually around 254 nm. nih.goveuropa.eu The retention time of the compound under specific chromatographic conditions is a characteristic identifier, and the peak area is proportional to its concentration, allowing for precise quantification.

Table 3: Typical HPLC Parameters for this compound Analysis

Parameter Description
Mode Reversed-Phase
Stationary Phase C18 (Octadecyl-silica)
Mobile Phase Gradient of Acetonitrile/Water or Methanol/Water
Detector UV-Vis (typically at 254 nm)
Purpose Purity determination, quantitative analysis, preparative separation

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. labcompare.comphenomenex.com While GPC is not directly used for the characterization of the this compound monomer itself, it becomes highly relevant when this compound is used as a building block for polymers.

The terminal double bond of the undecenyl group in this compound allows it to be polymerized or grafted onto other polymer backbones. In such cases, GPC is the primary method to determine the molecular weight distribution (including the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the resulting polymer. This information is critical for understanding the physical and mechanical properties of the polymeric material. The separation is achieved using a column packed with porous gel; larger polymer chains elute first because they are excluded from the pores, while smaller chains penetrate the pores to a greater extent and elute later. labcompare.comphenomenex.com

Table 4: Application of GPC to Polymeric Derivatives of this compound

Parameter Information Obtained
Molecular Weight Averages Number-average (Mn), Weight-average (Mw)
Polydispersity Index (PDI) Mw/Mn (a measure of the breadth of the molecular weight distribution)
Application Characterization of polymers synthesized from this compound

Investigations into Biological Activities and Mechanistic Pathways of 10 Undecenyl 4 Hydroxybenzoate

Antimicrobial Activity Studies of 10-Undecenyl 4-Hydroxybenzoate (B8730719)

Evaluation of Broad-Spectrum Efficacy against Bacterial, Yeast, and Mold Strains (in vitro)

10-Undecenyl 4-hydroxybenzoate belongs to the paraben family, which are esters of p-hydroxybenzoic acid. Parabens are widely recognized for their effectiveness as preservatives in pharmaceutical, cosmetic, and food products due to their broad-spectrum antimicrobial activity. researchgate.netpsu.edu They are known to inhibit the growth of Gram-positive bacteria, as well as yeasts and molds. researchgate.netresearchgate.net While their action against Gram-negative bacteria is generally weaker, they still exhibit inhibitory effects. researchgate.net

The undecylenyl portion of the molecule, an 11-carbon chain derived from undecylenic acid, also contributes to the antimicrobial profile. Fatty acids and their derivatives are known to possess microbicidal activity. researchgate.net Patent literature indicates that preservative systems containing undecylenic acid derivatives exhibit a broad range of antimicrobial activity, suggesting a synergistic or additive effect when combined with other antimicrobial structures like the 4-hydroxybenzoate moiety. googleapis.com Therefore, this compound is anticipated to be effective against a wide variety of microorganisms, including bacteria, yeasts, and molds.

Determination of Minimum Inhibitory Concentrations (MICs)

The antimicrobial efficacy of parabens is directly related to the length of the ester side chain. To illustrate this principle, the table below presents typical MIC values for common parabens against representative microorganisms, demonstrating how potency increases with chain length.

Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) for Common Parabens

Compound Staphylococcus aureus (Gram-positive bacterium) Escherichia coli (Gram-negative bacterium) Candida albicans (Yeast) Aspergillus niger (Mold)
Methylparaben 1000 µg/mL 1000 µg/mL 500 µg/mL 500 µg/mL
Ethylparaben (B1671687) 500 µg/mL 1000 µg/mL 250 µg/mL 250 µg/mL
Propylparaben (B1679720) 125 µg/mL 500 µg/mL 125 µg/mL 125 µg/mL
Butylparaben (B1668127) 60 µg/mL 250 µg/mL 60 µg/mL 60 µg/mL

Note: These values are representative and compiled from general findings on paraben efficacy. Actual MICs can vary depending on the specific strain and testing conditions.

Mechanistic Insights into Antimicrobial Action: Membrane Permeability and Disruption

The primary mechanism of antimicrobial action for parabens involves the disruption of microbial cell membranes. nih.gov This activity is attributed to their ability to interfere with the lipid bilayer, which compromises its function as a selective barrier. nih.gov This disruption leads to increased membrane permeability and the potential leakage of essential intracellular components, such as potassium ions and proteins. nih.govmdpi.com

Antimicrobial lipids and fatty acid derivatives, which the undecenyl group represents, also function by destabilizing the bacterial cell membrane. researchgate.net The process of membrane disruption can be studied using various in vitro assays. For instance, the release of cellular contents into the surrounding medium can be quantified, or changes in membrane potential can be measured using voltage-sensitive fluorescent dyes like DiSC₃(5). frontiersin.org These dyes accumulate in polarized, healthy cells, and their fluorescence is quenched; upon membrane depolarization caused by an antimicrobial agent, the dye is released, leading to an increase in fluorescence. frontiersin.org The mechanism for this compound is thus likely centered on causing significant damage to the cell membrane's structural and functional integrity, leading to cell death. nih.gov

Influence of Ester Side Chain Length on Antimicrobial Potency

A well-established principle for the paraben class of compounds is that their antimicrobial potency increases with the length of the ester side chain. researchgate.netpsu.eduresearchgate.netsci-hub.se For instance, butylparaben is a more potent antimicrobial than propylparaben, which is in turn more effective than ethylparaben and methylparaben. researchgate.net This increased activity is linked to greater lipophilicity, which enhances the molecule's ability to partition into and disrupt the microbial cell membrane. nih.gov

The 10-undecenyl side chain in this compound is an 11-carbon chain, which is significantly longer than the butyl group of butylparaben. Based on the established structure-activity relationship, this long chain is expected to confer a high degree of antimicrobial potency. However, a limiting factor for very long-chain parabens is their decreased solubility in water, which can affect their practical application since microbial growth often occurs in the aqueous phase of a product. sci-hub.se

Antioxidant Activity Assessments (in vitro)

The 4-hydroxybenzoate moiety of the molecule is a phenolic structure. Phenolic compounds are widely known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. researchgate.net The antioxidant potential of natural and synthetic compounds is commonly evaluated using a variety of in vitro assays. medwinpublishers.com

Common methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This test measures the ability of a compound to bleach the stable purple DPPH radical, with the degree of color change being proportional to the antioxidant capacity. mdpi.com

Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in the formation of an intense blue color. nih.gov

Hydrogen Peroxide (H₂O₂) Scavenging Assay: This assay determines the capacity of a compound to scavenge hydrogen peroxide, a reactive oxygen species. mdpi.com

While a synthesized lipid with a phenolic structure has been shown to exhibit antioxidant activity, specific experimental data quantifying the antioxidant capacity of this compound was not found in the reviewed literature. researchgate.net However, its chemical structure strongly suggests it would possess antioxidant properties.

Enzymatic Biotransformations Related to the 4-Hydroxybenzoate Moiety

The biotransformation of this compound in biological systems likely begins with the hydrolysis of the ester bond, releasing 4-hydroxybenzoic acid (p-hydroxybenzoic acid) and 10-undecen-1-ol (B85765). sci-hub.se The resulting 4-hydroxybenzoic acid is a known substrate for several microbial enzymatic pathways.

Key enzymatic transformations include:

Hydroxylation: In organisms like the bacterium Pseudomonas putida, the enzyme 4-hydroxybenzoate 3-monooxygenase catalyzes the hydroxylation of 4-hydroxybenzoate to produce 3,4-dihydroxybenzoate (protocatechuate). wikipedia.orgwikipedia.org

Decarboxylation: Various microorganisms can decarboxylate 4-hydroxybenzoate. The enzyme 4-hydroxybenzoate decarboxylase, found in bacteria such as Klebsiella aerogenes, converts 4-hydroxybenzoate into phenol (B47542) and carbon dioxide. wikipedia.org A reversible decarboxylase with similar activity has also been identified in Bacillus subtilis. cdnsciencepub.com

Oxidative Decarboxylation: In yeasts such as Candida parapsilosis, the enzyme 4-hydroxybenzoate 1-hydroxylase carries out an oxidative decarboxylation, transforming the substrate into hydroquinone (B1673460). nih.gov

These pathways are part of the broader microbial metabolism of aromatic compounds, enabling these organisms to use such molecules as carbon sources. nrel.gov

Role of 4-Hydroxybenzoate 3-Monooxygenase and Related Flavin-Dependent Enzymes

4-Hydroxybenzoate 3-monooxygenase, also known as p-hydroxybenzoate hydroxylase (PHBH), is a canonical example of a flavoprotein aromatic hydroxylase, a class of enzymes crucial for the aerobic degradation of aromatic compounds in microorganisms. wur.nl These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and a pyridine (B92270) nucleotide like NADPH to catalyze the insertion of a single oxygen atom (monooxygenation) into their substrates. creative-enzymes.comfrontiersin.org

The catalytic cycle of PHBH is a multi-step process. creative-enzymes.com It begins with the binding of the aromatic substrate, such as 4-hydroxybenzoate, and NADPH to the enzyme. wikipedia.org This is followed by the reduction of the enzyme-bound FAD by NADPH. ebi.ac.uk The reduced flavin then reacts with molecular oxygen to form a highly reactive C4a-hydroperoxyflavin intermediate. ebi.ac.ukacs.org This intermediate is the key oxygenating agent, acting as an electrophile that attacks the electron-rich aromatic ring of the substrate, typically at the position ortho to the existing hydroxyl group. ebi.ac.uknih.gov For 4-hydroxybenzoate, this results in hydroxylation at the C3 position to yield 3,4-dihydroxybenzoate. wikipedia.org Finally, water is eliminated to regenerate the oxidized FAD cofactor, completing the cycle. wur.nl

The enzyme's structure features distinct conformations that regulate the catalytic process, including "open," "in," and "out" states, which facilitate substrate binding, oxygen reaction, and FAD reduction, respectively. creative-enzymes.comwikipedia.org While PHBH is highly studied, its substrate scope is generally limited to substituted benzenes. wikipedia.org The active site accommodates 4-hydroxybenzoate through specific interactions, including hydrogen bonds with tyrosine and serine residues. wikipedia.org The presence of the long, hydrophobic 10-undecenyl ester group in this compound would significantly alter the molecule's size and polarity compared to 4-hydroxybenzoate. This raises questions about its ability to fit within the active site of PHBH and act as a substrate for hydroxylation. While other flavin-dependent monooxygenases exhibit broad substrate scopes, the specific constraints of the PHBH active site suggest that large ester groups might hinder effective binding and catalysis. mdpi.com

Oxidative Decarboxylation Mechanisms Catalyzed by 4-Hydroxybenzoate 1-Hydroxylase

The proposed mechanism involves the deprotonation of the 4-hydroxy group to form a phenolate, which enhances the nucleophilic character of the aromatic ring, particularly at the C1 position. nih.govasm.org Similar to other flavoprotein hydroxylases, the reaction proceeds via a flavin-hydroperoxide intermediate that acts as the oxygenating species. asm.org This intermediate attacks the C1 carbon of the substrate, leading to an unstable intermediate that spontaneously decarboxylates to form hydroquinone. nih.govnih.gov Studies using ¹⁸O₂ have confirmed that the oxygen atom incorporated into the hydroquinone product is derived from molecular oxygen. nih.govnih.gov

For this compound, the fundamental requirement for this enzymatic reaction is the 4-hydroxybenzoate core. The enzyme demonstrates activity with a range of 4-hydroxybenzoate derivatives. asm.org However, the esterification of the carboxyl group with a long 10-undecenyl chain presents a significant modification. The oxidative decarboxylation mechanism explicitly targets the carboxyl carbon (C1). In this compound, this carbon is part of an ester linkage. It is therefore highly probable that the compound is not a direct substrate for 4-hydroxybenzoate 1-hydroxylase, as the ester group would first need to be hydrolyzed to liberate the free carboxylic acid required for the decarboxylation reaction.

Substrate Specificity and Inhibition Patterns of Associated Enzymes

The utility of an enzyme in metabolizing a specific compound is determined by its substrate specificity and susceptibility to inhibition. Both 4-hydroxybenzoate 3-monooxygenase (PHBH) and 4-hydroxybenzoate 1-hydroxylase have been characterized in this regard, primarily with analogs of 4-hydroxybenzoate.

4-Hydroxybenzoate 3-Monooxygenase (PHBH): PHBH from Pseudomonas fluorescens exhibits a relatively narrow substrate specificity, showing the highest activity with its native substrate, 4-hydroxybenzoate. wur.nl Analogs with modifications to the carboxyl or hydroxyl group are often poor substrates or act as inhibitors. nih.gov For instance, compounds that can bind to the active site but cannot be hydroxylated can act as effectors, stimulating NADPH oxidation without product formation (a process known as uncoupling). nih.gov The specificity is consistent with a mechanism involving electrophilic aromatic substitution, where the reactivity of the substrate is a key determinant. wur.nl Given the large ester group of this compound, it is plausible that it would not be an efficient substrate and could potentially act as an inhibitor by occupying the active site.

4-Hydroxybenzoate 1-Hydroxylase: This enzyme from Candida parapsilosis is highly specific for 4-hydroxybenzoate derivatives but can accommodate a variety of substituents on the aromatic ring. asm.org Its activity is strongly influenced by the electronic properties of these substituents. For example, it is highly active with substrates bearing electron-withdrawing groups like tetrafluoro-4-hydroxybenzoate. nih.govasm.org The data below summarizes the relative activities and inhibition patterns for various substrates and inhibitors of this enzyme.

Table 1: Substrate Specificity of 4-Hydroxybenzoate 1-Hydroxylase from C. parapsilosis This interactive table summarizes the relative activity of the enzyme with various 4-hydroxybenzoate analogs. Data is adapted from studies on the purified enzyme. asm.org

SubstrateRelative Activity (%)Km (µM)
4-Hydroxybenzoate10028
2,4-Dihydroxybenzoate110120
3,4-Dihydroxybenzoate251100
2-Fluoro-4-hydroxybenzoate12025
3-Fluoro-4-hydroxybenzoate10035
Tetrafluoro-4-hydroxybenzoate15015
4-Hydroxy-3-nitrobenzoate14010

The enzyme is strongly inhibited by certain substrate analogs that compete for the active site. nih.govnih.gov The presence of bulky or specific functional groups can lead to potent inhibition.

Table 2: Inhibition of 4-Hydroxybenzoate 1-Hydroxylase from C. parapsilosis This table lists compounds that have been identified as competitive inhibitors of the enzyme's activity. nih.govasm.org

InhibitorInhibition Type
3,5-Dichloro-4-hydroxybenzoateCompetitive
4-Hydroxy-3,5-dinitrobenzoateCompetitive
4-HydroxyisophthalateCompetitive
Chloride IonsCompetitive (with aromatic substrate)

Based on this known specificity, this compound is unlikely to be a substrate for 4-hydroxybenzoate 1-hydroxylase due to its esterified carboxyl group. However, if the molecule can enter the active site, the bulky, hydrophobic undecenyl chain could lead to non-productive binding, potentially making it an inhibitor of the enzyme's action on its natural substrates.

Advanced Applications and Material Science Research Utilizing 10 Undecenyl 4 Hydroxybenzoate

Integration of 10-Undecenyl 4-Hydroxybenzoate (B8730719) into Polymer Systems

The presence of the terminal undecenyl group provides a reactive handle for incorporating the 4-hydroxybenzoate moiety into polymer backbones or for grafting it onto material surfaces. This enables the development of materials with tailored properties, leveraging the characteristics of the benzoate (B1203000) core.

The terminal double bond of 10-undecenyl 4-hydroxybenzoate is susceptible to various polymerization reactions, most notably olefin metathesis. This catalytic reaction allows for the precise construction of polymer chains. Enyne monomers, for example, can undergo living cascade polymerizations to create polymers with degradable linkages integrated into the backbone. researchgate.net Olefin metathesis polymerization, often employing user-friendly Ruthenium (Ru) initiators, is particularly effective due to its high functional group tolerance, enabling the creation of polymers with controlled molecular weights and narrow dispersity. researchgate.net

Polymerization TypeCatalyst/InitiatorDescription
Acyclic Diene Metathesis (ADMET) Polymerization Grubbs' Catalysts, Schrock CatalystsA step-growth condensation polymerization that proceeds via metathesis reactions between the terminal alkenes of two monomers, releasing a small volatile olefin like ethylene.
Ring-Opening Metathesis Polymerization (ROMP) Grubbs' Catalysts, Hydrazonium Initiators dntb.gov.uaA chain-growth polymerization used for strained cyclic olefins. While not directly applicable to the linear alkene of this specific monomer, it is a key metathesis technique.
Cascade Enyne Metathesis Polymerization (CEMP) Ruthenium (Ru) InitiatorsA living polymerization method used with enyne monomers to produce polymers with precisely controlled structures and molecular weights. researchgate.net

The terminal alkene group is also readily polymerizable through free-radical mechanisms. This allows for the covalent bonding of this compound into various polymer matrices. In this process, a radical initiator generates free radicals that attack the double bond, initiating a chain reaction that incorporates the monomer into a growing polymer chain. This method is fundamental for creating cross-linked networks and for modifying the surfaces of materials, thereby imparting the properties of the 4-hydroxybenzoate group, such as UV absorption or liquid crystalline potential, to the bulk material. Polymeric scaffolds designed for biomaterial applications often rely on such covalent fixation to create stable, three-dimensional structures with specific chemical and physical properties. utoronto.ca

Radical Initiator TypeExamplesTypical Activation Method
Azo Initiators Azobisisobutyronitrile (AIBN)Thermal decomposition
Peroxide Initiators Benzoyl Peroxide, Dicumyl PeroxideThermal or chemical decomposition
Photoinitiators Benzophenone, Irgacure seriesUV irradiation

Development of Chiral Stationary Phases (CSPs) with this compound Derivatives for Enantioselective Separations

Chiral separation is critical in the pharmaceutical industry, as enantiomers of a drug can have vastly different pharmacological activities. doi.orgnih.gov Polysaccharide derivatives, such as cellulose (B213188) and amylose (B160209) phenylcarbamates and benzoates, are widely used as chiral selectors in High-Performance Liquid Chromatography (HPLC) for the resolution of racemic compounds. doi.orgspringernature.comsemanticscholar.org

Derivatives of this compound are ideal candidates for creating novel CSPs. The molecule can be functionalized in two key ways:

The phenolic hydroxyl group can be reacted with chiral selectors, such as derivatized polysaccharide chains.

The terminal alkene serves as an anchor point for covalently bonding ("immobilizing") the chiral selector onto a solid support, typically silica (B1680970) gel.

This immobilization enhances the durability of the CSP, allowing for the use of a wider range of solvents that would otherwise be incompatible with coated CSPs. semanticscholar.orgresearchgate.net The 4-hydroxybenzoate scaffold acts as a rigid platform for orienting the chiral selector, while the long undecenyl chain provides a flexible spacer to the silica surface, potentially improving chiral recognition.

Polysaccharide BackboneCommon Derivatizing GroupsResulting CSP Type
Cellulose 3,5-DimethylphenylcarbamateCoated or Immobilized
Amylose 3,5-DimethylphenylcarbamateCoated or Immobilized
Cellulose 4-MethylbenzoateCoated or Immobilized
Amylose 3-Chloro-5-methylphenylcarbamate semanticscholar.orgImmobilized

Research on Liquid Crystal Polymers (LCPs) Incorporating 4-Hydroxybenzoate Scaffolds

The 4-hydroxybenzoic acid (HBA) unit is a fundamental building block in high-performance thermotropic liquid crystal polymers (LCPs). mdpi.com These materials possess high mechanical strength and thermal stability, making them suitable for applications in electronics and automotive components. mdpi.com The homopolymer of HBA is intractable with a melting point above 500°C, necessitating the incorporation of comonomers to make the resulting copolymers processable. mdpi.comresearchgate.net

The structure of this compound is well-suited for inclusion in LCPs.

The rigid 4-hydroxybenzoate group can act as a mesogen, the core structural unit that imparts liquid crystalline properties.

The long, flexible 10-undecenyl chain acts as a spacer, which can be incorporated into the polymer backbone or as a side chain. Flexible spacers are known to lower the melting point and influence the type of liquid crystal phase (e.g., nematic, smectic) that forms.

Research into LCPs has explored composite scaffolds for applications in regenerative medicine, where the anisotropic nature of liquid crystals can be beneficial. nih.govnih.gov The terminal alkene on the undecenyl chain also offers a site for cross-linking after the liquid crystalline phase has been established, locking in the ordered structure to create a robust, anisotropic polymer network.

Utility as a Chemical Intermediate in the Synthesis of Value-Added Compounds

4-Hydroxybenzoic acid (4-HBA) is recognized as a versatile platform intermediate for the synthesis of numerous valuable bioproducts used in cosmetics, pharmaceuticals, and food industries. nih.govresearchgate.net By functionalizing 4-HBA with the 10-undecenyl chain, a new layer of synthetic utility is added. The terminal alkene is a reactive functional group that can undergo a wide variety of chemical transformations. This allows this compound to serve as a starting material for more complex molecules where the 4-hydroxybenzoate core is desired alongside other functionalities.

Reaction TypeReagentsResulting Functional Group
Hydroboration-Oxidation 1. BH₃·THF; 2. H₂O₂, NaOHPrimary Alcohol (-CH₂OH)
Epoxidation m-Chloroperoxybenzoic acid (mCPBA)Epoxide
Thiol-ene "Click" Reaction Thiol (R-SH), PhotoinitiatorThioether (-S-R)
Heck Reaction Aryl halide, Pd catalyst, BaseSubstituted Alkene
Ozonolysis 1. O₃; 2. Zn/H₂O or (CH₃)₂SAldehyde (-CHO)

This versatility allows for the synthesis of specialized monomers for novel polymers, active pharmaceutical ingredients, or functional additives for advanced materials.

Computational Chemistry and Molecular Modeling Studies of 10 Undecenyl 4 Hydroxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations provide fundamental information about molecular geometry, energy levels, and electron distribution, which are crucial for predicting chemical reactivity and stability. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to model these properties with high accuracy. researchgate.netfigshare.com

For esters of 4-hydroxybenzoic acid, such as 10-undecenyl 4-hydroxybenzoate (B8730719), the electronic properties are largely governed by the aromatic ring and the ester functional group. Theoretical calculations on simpler analogues like methyl 4-hydroxybenzoate (methylparaben) reveal key electronic parameters that can be extrapolated to understand the behavior of more complex derivatives. researchgate.net

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier orbitals. researchgate.net

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to act as an electron donor in a reaction. For 4-hydroxybenzoate derivatives, the HOMO is typically localized over the electron-rich phenolic ring.

LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the energy gap) is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Methyl 4-hydroxybenzoate (Analogue for 10-Undecenyl 4-hydroxybenzoate). researchgate.netfigshare.com
ParameterDescriptionCalculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -8.8
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 to 1.4
Energy Gap (ΔE)Difference between ELUMO and EHOMO~5.3
Absolute Hardness (η)(ELUMO - EHOMO)/2~2.65
Global Softness (S)1 / (2η)~0.19

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as proteins or solvent molecules. These methods provide a time-resolved, atomistic view of molecular systems that is often inaccessible through experimental means alone.

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode. acs.org Following docking, molecular dynamics (MD) simulations can be employed to refine the predicted binding poses and to study the stability and dynamics of the ligand-receptor complex over time. nih.govoatext.com

In the context of this compound, studies on related parabens provide significant insights into their interactions with biological macromolecules. For instance, MD simulations have been used to investigate the interaction of parabens with proteins like Human Serum Albumin (HSA) and with model cell membranes like dipalmitoylphosphatidylcholine (DPPC) bilayers. oatext.com These simulations show that parabens can penetrate the lipid bilayer and bind to transport proteins, with the binding affinity often influenced by the length and nature of the ester side chain. oatext.comacs.org

Key findings from these simulations on parabens include:

Binding Site Prediction: Docking studies successfully identify the binding pockets for parabens within proteins, which often align with experimentally determined sites. oatext.com

Influence of Side Chain: The length of the alkyl chain on the paraben ester affects both its ability to penetrate cell membranes and its binding affinity to proteins. oatext.comnih.gov

Interaction Forces: MD simulations can detail the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. oatext.com

These findings suggest that the long undecenyl chain of this compound would likely lead to strong hydrophobic interactions, influencing its partitioning into lipid membranes and its binding to hydrophobic pockets in proteins.

Computational chemistry allows for the accurate prediction of spectroscopic parameters, which can be invaluable for structure elucidation and for interpreting experimental data. uncw.edu

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) approach. uncw.eduresearchgate.net The calculated shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net By performing these calculations for various possible conformations and averaging the results based on their predicted Boltzmann distribution, a theoretical NMR spectrum can be generated that closely matches experimental results. uncw.edugithub.io

IR Spectroscopy: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated computationally. After geometry optimization, a frequency calculation is performed to determine the vibrational modes and their corresponding intensities. researchgate.net Calculated harmonic frequencies are often systematically higher than experimental frequencies, so they are typically scaled by an empirical factor to improve agreement with experimental data. dergipark.org.tr These theoretical spectra aid in the assignment of complex experimental spectra. researchgate.net

Table 2: Computational Methods for Spectroscopic Parameter Prediction.
SpectroscopyParameter PredictedCommon Computational MethodKey Steps
NMRChemical Shifts (δ)DFT (e.g., B3LYP) with GIAOGeometry Optimization → Shielding Tensor Calculation → Conversion to Chemical Shift uncw.eduresearchgate.net
IRVibrational Frequencies (cm⁻¹)DFT (e.g., B3LYP)Geometry Optimization → Frequency Calculation → Scaling of Frequencies researchgate.netdergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. rutgers.edu By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

For analogues of this compound, a QSAR study would involve:

Data Set: Assembling a series of related 4-hydroxybenzoate esters with experimentally measured biological activity (e.g., antioxidant or antimicrobial potency).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include quantum chemical parameters (like HOMO/LUMO energies), steric parameters, electronic properties, and hydrophobic parameters. nih.gov

Model Development: Using statistical methods, such as multiple linear regression, to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov

Validation: Rigorously validating the model to ensure its predictive power. nih.gov

Studies on related compounds have shown that properties like the energy of the HOMO (E(HOMO)) and steric parameters of the substituents are often well-correlated with antioxidant activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can also be used, which relate the 3D steric and electrostatic fields of the molecules to their activity. nih.gov Such models could be used to optimize the structure of this compound analogues to enhance a desired biological effect.

Computational Frameworks for Solvent Selection and Compound Interactions (contextual)

The choice of solvent is critical in chemical synthesis, separations, and formulation, as it can significantly impact reaction rates, yields, and product solubility. Computational frameworks have been developed to aid in the rational selection of optimal solvents, often with a focus on "green" and sustainable chemistry. rsc.org

These frameworks can use a variety of approaches:

Thermodynamic Models: Predicting solubility based on thermodynamic principles. aiche.org

Machine Learning: Training machine learning models on large datasets of experimental solubility data to predict the solubility of new compounds in various solvents. aiche.orgchemrxiv.org These models use molecular descriptors of both the solute and the solvent to make predictions.

Group Contribution Methods: Estimating properties based on the functional groups present in the molecules. scispace.com

Data-Driven Tools: Employing techniques like principal component analysis (PCA) to visualize and navigate the multi-dimensional space of solvent properties, helping chemists identify suitable replacements for hazardous solvents. acs.org

For a compound like this compound, which has both a polar phenolic head and a long, nonpolar undecenyl tail, these computational tools could be used to predict its solubility in a wide range of organic solvents or solvent mixtures. chemrxiv.org This information is crucial for designing efficient extraction, purification, or crystallization processes. scispace.com

Structure Activity Relationship Sar Studies of 10 Undecenyl 4 Hydroxybenzoate Analogues

Systematic Variation of the Undecenyl Chain Length and its Influence on Biological and Material Properties

The length of the alkyl chain attached to the 4-hydroxybenzoate (B8730719) core is a critical determinant of the biological activity of this class of compounds, commonly known as parabens. Research has consistently shown a positive correlation between the length of the alkyl chain and the antimicrobial efficacy of these esters researchgate.net.

The antimicrobial properties of parabens generally increase with the lengthening of the alkyl chain. For instance, the order of increasing effectiveness is typically methylparaben < ethylparaben (B1671687) < propylparaben (B1679720) < butylparaben (B1668127) researchgate.netnih.gov. This trend is attributed to the mechanism of action, which is thought to involve the disruption of bacterial membrane transport processes or the inhibition of DNA and RNA synthesis nih.gov. Longer alkyl chains enhance the lipophilicity of the molecule, facilitating its partitioning into and disruption of the microbial cell membrane.

However, this increased efficacy with longer chain lengths is often accompanied by a decrease in water solubility, which can be a limiting factor for certain applications mdpi.com. The interplay between chain length, antimicrobial activity, and solubility is a key consideration in the formulation of products.

The metabolism of these compounds is also influenced by the alkyl chain length. In human liver, shorter-chain parabens are more readily metabolized by carboxylesterase 1 (CES1), whereas in the skin, longer-chain parabens are more readily metabolized by carboxylesterase 2 (CES2) nih.gov. Branching in the alkyl chain has been found to reduce the rate of hydrolysis compared to their straight-chain counterparts nih.gov.

The following table summarizes the general relationship between the alkyl chain length of 4-hydroxybenzoate esters and their properties.

PropertyInfluence of Increasing Alkyl Chain LengthReferences
Antimicrobial Activity Increases researchgate.netnih.govresearchgate.net
Water Solubility Decreases mdpi.com
Metabolism in Liver (CES1) Decreases nih.gov
Metabolism in Skin (CES2) Increases nih.gov

Investigation of Substitutions on the 4-Hydroxybenzoate Moiety and their Impact on Activity

Modifications to the 4-hydroxybenzoate ring also play a significant role in determining the biological activity of these compounds. The position and nature of substituents can dramatically alter the molecule's interaction with biological targets.

For the prenylation of 4-hydroxybenzoic acid (4-HB) analogs by the enzyme Coq2 (in eukaryotes) or UbiA (in bacteria), specific structural features are required. A key requirement is an electron- and hydrogen bond-donating group, such as a hydroxyl or amine group, at the C4 position of the benzoic acid. Electron-withdrawing groups at this position, such as nitro and chloro, have been shown to lead to a loss of activity for the UbiA enzyme frontiersin.org. This indicates that the electronic properties of the substituent at C4 are critical for substrate recognition and enzymatic activity.

Interestingly, substitutions at the C5 and C6 positions of the 4-HB ring are generally tolerated by these enzymes frontiersin.org. This suggests that this region of the molecule is less sterically and electronically constrained for binding to the active site.

In the context of antimicrobial activity, substitutions on the aromatic ring can also have a profound effect. For example, in a study of salicylic (B10762653) acid derivatives, it was found that small 4-O substituents generally led to a decrease in antimicrobial activity. However, a larger, more hydrophobic substituent like a benzyl (B1604629) group at this position retained activity nih.gov. Furthermore, introducing a heptyl group at the 6-position, thereby increasing hydrophobicity, resulted in a significant increase in antibacterial activity against S. aureus nih.gov. The combination of a benzyl group at the 4-O position and a heptyl group at the 6-position yielded the highest antibacterial activity in the series studied nih.gov.

These findings highlight the importance of both the electronic nature and the hydrophobicity of substituents on the 4-hydroxybenzoate moiety in modulating biological activity.

The table below provides a summary of the impact of substitutions on the 4-hydroxybenzoate ring.

Position of SubstitutionType of SubstituentImpact on ActivityReference
C4 Electron-withdrawing (e.g., -NO2, -Cl)Loss of UbiA enzyme activity frontiersin.org
C5 and C6 Various substituentsGenerally tolerated by UbiA/Coq2 frontiersin.org
4-O Small substituentsDecreased antimicrobial activity nih.gov
4-O Benzyl groupRetained antimicrobial activity nih.gov
6-position Heptyl group (increased hydrophobicity)Increased antibacterial activity nih.gov

Correlation of Molecular Descriptors with Observed Biological or Physicochemical Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the molecular structure of compounds with their biological or physicochemical properties. These studies utilize molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule.

Another QSAR study on 25 different hydroxyl benzoic esters utilized quantum chemical parameters and molecular connectivity indexes to build predictive models based on a support vector machine (SVM) researchgate.net. The developed models demonstrated good reliability, stability, and predictive ability for the antimicrobial activity of compounds with similar structures researchgate.net.

The correlation of these molecular descriptors with biological activity provides valuable insights into the mechanism of action and allows for the in silico screening and design of new, more potent analogues. For example, by calculating these descriptors for novel, unsynthesized compounds, it is possible to predict their activity and prioritize which compounds to synthesize and test.

The following table lists some of the molecular descriptors that have been correlated with the biological activity of 4-hydroxybenzoate esters.

Molecular DescriptorDefinitionCorrelation with Antimicrobial ActivityReference
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalPositive correlation (higher ELUMO, higher activity) researchgate.net
μ Dipole MomentPositive correlation (higher μ, higher activity) researchgate.net
Molecular Connectivity Indices Topological descriptors representing molecular branching and complexityUsed to build predictive QSAR models researchgate.net
Quantum Chemical Parameters Descriptors derived from quantum mechanical calculations (e.g., charges, energies)Used to build predictive QSAR models researchgate.net

Biotechnological Production and Sustainable Synthesis Approaches for 4 Hydroxybenzoate Precursors

Microbial Biosynthesis Pathways for 4-Hydroxybenzoic Acid

Microorganisms can synthesize 4-hydroxybenzoic acid through two primary native pathways, both originating from the central shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. frontiersin.orgthesciencenotes.com

The first and more direct route involves the conversion of chorismate, an intermediate of the shikimate pathway, into 4-HBA and pyruvate. frontiersin.org This reaction is catalyzed by the enzyme chorismate-pyruvate-lyase, encoded by the ubiC gene. frontiersin.orgfrontiersin.org This pathway is a naturally occurring step in the biosynthesis of ubiquinone in many bacteria. researchgate.net

The second pathway proceeds via the aromatic amino acid L-tyrosine, another product of the shikimate pathway. frontiersin.org This multi-step route begins with the deamination of tyrosine to 4-coumarate by tyrosine ammonia-lyase (TAL). frontiersin.org Subsequently, 4-coumarate is converted to 4-HBA through a series of enzymatic reactions involving enzymes such as feruloyl-CoA synthetase (Fcs), enoyl-CoA hydratase (Ech), and vanillin (B372448) dehydrogenase (Vdh). frontiersin.org A synthetic, coenzyme-A (CoA) free multi-enzyme cascade has also been developed in Escherichia coli to convert L-tyrosine to 4-HBA, utilizing enzymes from various microorganisms including Proteus mirabilis, Amycolatopsis orientalis, Pseudomonas putida, and Saccharomyces cerevisiae. researchgate.netnih.gov

PathwayKey IntermediateKey Enzyme(s)Description
Chorismate Pathway ChorismateChorismate-pyruvate-lyase (UbiC)A direct, one-step conversion of chorismate to 4-hydroxybenzoate (B8730719) and pyruvate. frontiersin.orgfrontiersin.org
Tyrosine Pathway L-TyrosineTyrosine ammonia-lyase (TAL), Feruloyl-CoA synthetase (Fcs), Enoyl-CoA hydratase (Ech), Vanillin dehydrogenase (Vdh)A multi-step pathway that converts L-tyrosine into 4-hydroxybenzoate via 4-coumarate. frontiersin.org
Synthetic Cascade L-TyrosineL-amino acid deaminase, Hydroxymandelate synthase, (S)-mandelate dehydrogenase, Benzoylformate decarboxylase, Aldehyde dehydrogenaseAn engineered, CoA-independent enzymatic cascade for the bioconversion of L-tyrosine to 4-HBA. researchgate.netnih.gov

Metabolic Engineering Strategies for Enhanced Bioproduction Yields of 4-Hydroxybenzoate

To achieve economically viable production titers, researchers have employed various metabolic engineering strategies to optimize microbial strains for 4-HBA synthesis. These strategies focus on increasing the precursor supply, channeling metabolic flux towards the product, and eliminating competing pathways. rwth-aachen.denih.gov

A primary strategy involves enhancing the flux through the shikimate pathway to increase the availability of the precursor, chorismate. This is often achieved by overexpressing key enzymes of the pathway. frontiersin.orgnih.gov For instance, in Pseudomonas putida, the overexpression of a feedback-resistant DAHP synthase (encoded by aroGD146N) was a key step in improving 4-HBA production. frontiersin.org Similarly, in E. coli, introducing a shikimate gene module construct was shown to increase the yields of 4-HBA derivatives. acs.org

Another critical approach is to direct the metabolic flux from the central precursor specifically towards 4-HBA. This involves overexpressing the genes directly responsible for 4-HBA synthesis, such as ubiC for the chorismate pathway or the necessary enzymes for the tyrosine pathway. frontiersin.orgacs.org In parallel, competing pathways that drain the precursor pool are often deleted or downregulated. For example, in engineered Pseudomonas taiwanensis, degradation pathways for 4-HBA and 4-hydroxyphenylpyruvate were knocked out. frontiersin.org Furthermore, the flux towards tryptophan biosynthesis, which also consumes chorismate, was reduced by introducing a point mutation in the trpE gene. frontiersin.orgnih.gov

Modifications in the central carbon metabolism are also employed to increase the supply of initial building blocks for the shikimate pathway, namely phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). frontiersin.orgfrontiersin.org In E. coli, the overexpression of the ppsA gene, which encodes phosphoenolpyruvate synthase, helps to regenerate PEP from pyruvate, thereby increasing its availability for aromatic compound synthesis. frontiersin.org

These combined strategies have led to significant improvements in 4-HBA production. For example, a metabolically engineered Pseudomonas taiwanensis VLB120 strain, incorporating many of these modifications, achieved a production of 3.3 mM 4-HBA from glucose. nih.gov In another study, an engineered E. coli strain produced 128 mM of 4-HBA from L-tyrosine using a whole-cell biocatalysis approach. researchgate.netnih.gov

MicroorganismEngineering StrategyPrecursor PathwayKey Genes ModifiedResulting 4-HBA Titer/Yield
Pseudomonas taiwanensis Overexpression of shikimate pathway genes; Knockout of degradation pathways; Reduced tryptophan biosynthesis. frontiersin.orgnih.govTyrosineppsA, pgi, trpE (mutation) frontiersin.org3.3 mM from glucose; 29.6% C-mol yield from glycerol (B35011). nih.gov
Pseudomonas putida Deletion of competing pathways; Overexpression of key synthesis enzymes. frontiersin.orgChorismateubiC, aroGD146N frontiersin.org12.9 mM in a fed-batch fermentation on glycerol. frontiersin.org
Escherichia coli Overexpression of synthesis enzyme; Introduction of shikimate gene module. acs.orgChorismateubiC acs.org723.5 mg/L. acs.org
Corynebacterium glutamicum Deletion of the trpE gene to direct flux. frontiersin.orgChorismatetrpE (deletion) frontiersin.org137.6 mM in fed-batch cultivations (required tryptophan supplementation). frontiersin.org
Escherichia coli Whole-cell biocatalysis with a synthetic enzyme cascade. researchgate.netnih.govTyrosineMulti-enzyme cascade from various organisms. researchgate.netnih.gov128 mM from 150 mM L-tyrosine. nih.gov

Exploration of Bio-Based Feedstocks for 4-Hydroxybenzoate Production

A cornerstone of sustainable biotechnology is the use of renewable, non-food feedstocks. Research into 4-HBA production has focused on utilizing simple sugars and other bio-based materials that can be derived from lignocellulosic biomass or industrial waste streams. frontiersin.orgrwth-aachen.de

Glucose and glycerol are the most commonly studied carbon sources for the de novo biosynthesis of 4-HBA. rwth-aachen.de Engineered strains of Pseudomonas taiwanensis have successfully produced 4-HBA from glucose, xylose, and glycerol. frontiersin.orgnih.gov Notably, the highest carbon molar yield (29.6%) for this strain was achieved using glycerol, a co-product of biodiesel production. frontiersin.orgnih.gov Xylose, a major component of lignocellulosic hydrolysates, has also been demonstrated as a viable feedstock. nih.gov

In addition to de novo synthesis from simple carbon sources, bio-based L-tyrosine has been used as a direct substrate for conversion to 4-HBA. researchgate.netnih.gov This approach bypasses the central metabolic pathways leading to tyrosine, potentially offering higher conversion efficiencies. A whole-cell biocatalysis system using E. coli achieved an 85% conversion of L-tyrosine to 4-HBA. nih.gov This demonstrates the potential of using protein hydrolysates or other tyrosine-rich feedstocks for 4-HBA production. researchgate.net The use of precursors derived from lignin (B12514952) breakdown, such as p-coumaric acid, is also an area of active research. researchgate.net

Future Research Directions and Emerging Opportunities for 10 Undecenyl 4 Hydroxybenzoate

Development of Novel and Efficient Synthetic Routes for 10-Undecenyl 4-Hydroxybenzoate (B8730719)

Traditional synthesis of 4-hydroxybenzoate esters, or parabens, typically involves the acid-catalyzed esterification of 4-hydroxybenzoic acid with the corresponding alcohol. thesciencenotes.com While effective, these methods can require harsh conditions and generate waste. Future research will likely focus on greener, more efficient alternatives.

A primary area of exploration is biocatalysis, particularly the use of lipases for esterification. dss.go.thrsc.org Lipases, such as those from Candida antarctica (CALB), can catalyze esterification reactions under mild, solvent-free conditions, offering high selectivity and reducing environmental impact. rsc.orgnih.gov The enzymatic synthesis of 10-Undecenyl 4-hydroxybenzoate from 4-hydroxybenzoic acid and 10-undecen-1-ol (B85765) could offer significantly higher yields and purity compared to conventional methods. Research in this area would involve screening different lipases, optimizing reaction parameters (temperature, molar ratio, and enzyme loading), and developing efficient downstream purification processes.

Another novel approach could involve reactive solvent systems, where phenolic compounds themselves facilitate polyester (B1180765) synthesis, a concept that could be adapted for targeted esterification. nih.gov The development of such routes would be a significant step towards the sustainable industrial production of this and related long-chain phenolic esters.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthesis RouteCatalystTypical ConditionsAdvantagesPotential Research Focus
Conventional Esterification Strong Acid (e.g., H₂SO₄)High temperature, refluxWell-established, low catalyst costOptimization for specific substrates, waste reduction
Lipase-Catalyzed Esterification Immobilized Lipase (e.g., CALB)Mild temperature (30-70°C), solvent-free or organic solventHigh selectivity, environmentally friendly, minimal byproductsEnzyme screening, reaction optimization, catalyst reusability
Reactive Solvent Method Phenolic co-solventModerate temperaturePotential for high reactivity and water removalAdapting polyester synthesis methods for single ester formation

Advanced Mechanistic Investigations into the Biological and Chemical Reactivity of the Compound

The structure of this compound contains three key functional domains: the 4-hydroxybenzoate head, the undecenyl aliphatic chain, and the terminal double bond. Each presents opportunities for detailed mechanistic studies.

Biological Reactivity: Parabens are known for their interaction with biological systems, including potential endocrine-disrupting activity that often correlates with the length of the alkyl chain. contactderm.orgmdpi.comresearch-hive.com The long 11-carbon chain of this compound suggests its biological activity could be significant. Future research should focus on its interaction with estrogen and androgen receptors, as well as its inhibitory effects on key enzymes like steroid 5α-reductase 1 (SRD5A1). nih.gov Mechanistic studies could elucidate how the long, flexible, and unsaturated chain influences binding affinity and conformational changes in receptor pockets. Furthermore, investigating the metabolic fate of the terminal alkene via cytochrome P450-mediated epoxidation is crucial for understanding its in-vivo lifecycle. nih.gov

Chemical Reactivity: The phenolic hydroxyl group imparts antioxidant properties, capable of scavenging free radicals. mdpi.com Mechanistic studies should quantify this activity and explore the reaction kinetics. The terminal alkene is a versatile handle for chemical modification, including epoxidation, polymerization, and click chemistry reactions. Understanding the chemoselectivity of these reactions—for instance, performing reactions on the alkene without affecting the phenol (B47542) or ester—will be critical for its use as a building block.

Design and Synthesis of Advanced Materials Incorporating the this compound Scaffold

The unique structure of this compound makes it an ideal monomer for creating advanced functional materials.

Polymer Synthesis: The terminal alkene allows for its incorporation into polymer chains through radical polymerization or grafting onto existing polymer backbones like polyolefins. tandfonline.comresearchgate.net This could lead to the development of polymers with covalently bound antioxidant and antimicrobial moieties, preventing additive leaching—a common issue in conventional plastic formulations. researchgate.net Such materials would be highly valuable for applications in food packaging and biomedical devices. nih.gov The ester and phenolic groups could also be part of novel polyester or polyamide structures with tailored degradation profiles. google.comgoogle.com

Bioactive Surfaces: The compound could be tethered to surfaces to create bioactive coatings. The long aliphatic chain can facilitate self-assembly or integration into lipid bilayers, while the phenolic head provides a functional interface. Such surfaces could be designed to resist microbial colonization or oxidative degradation.

Application of Integrated Computational and Experimental Methodologies for Rational Design and Discovery

An integrated approach combining computational modeling and experimental validation can accelerate the exploration of this compound and its derivatives. nih.govsjtu.edu.cn

Computational Modeling:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity (e.g., estrogenicity, antimicrobial efficacy) of a series of related long-chain 4-hydroxybenzoate esters. nih.gov This would allow for the in-silico screening of analogues with potentially enhanced activity or reduced toxicity.

Molecular Docking: Docking simulations can predict the binding modes and affinities of this compound with various biological targets, such as nuclear receptors or enzymes, providing insight into its mechanism of action. nih.gov

Materials Simulation: Computational chemistry can be used to predict the physical properties (e.g., glass transition temperature, mechanical strength) of polymers derived from this monomer, guiding the design of new materials with desired characteristics. oaepublish.com

Experimental Verification: The predictions from these computational models would then be validated through targeted synthesis and rigorous experimental testing. For example, compounds predicted to have high binding affinity would be synthesized and tested in in-vitro assays. This iterative cycle of prediction and verification is a cornerstone of modern materials and drug discovery. acs.org

Table 2: Integrated Methodologies for Future Research

Research AreaComputational ToolPredicted ParameterExperimental Validation
Biological Activity QSAR, Molecular DockingReceptor binding affinity, Endocrine activityIn-vitro receptor binding assays, Cell proliferation studies
Chemical Reactivity Density Functional Theory (DFT)Reaction energy barriers, Bond dissociation energiesKinetic studies, Product analysis (NMR, MS)
Material Properties Molecular Dynamics (MD)Glass transition temp., Mechanical modulusDifferential Scanning Calorimetry (DSC), Tensile testing

Exploration of New Biocatalytic Pathways for this compound and its Analogues

Biocatalysis offers powerful tools not only for the synthesis of this compound but also for its subsequent modification into novel derivatives.

Synthesis: As mentioned, lipase-catalyzed esterification is a promising route to the parent compound. dss.go.th Future work could explore using whole-cell biocatalysts, such as engineered Pseudomonas or E. coli, to produce 4-hydroxybenzoic acid from simple carbon sources, which could then be esterified in a one-pot system. frontiersin.org

Functionalization: Enzymes could be used to selectively modify the molecule's functional groups.

Alkene Modification: Unspecific peroxygenases (UPOs) or engineered cytochrome P450 monooxygenases could be employed for the selective epoxidation of the terminal double bond, creating chiral epoxide building blocks. mdpi.com Other enzymes are known to catalyze the conversion of fatty acids to terminal alkenes, suggesting a rich enzymatic toolkit exists for alkene transformations. nih.govasm.org

Aromatic Ring Modification: Phenol hydroxylases or dioxygenases could be used to introduce additional hydroxyl groups onto the aromatic ring. thesciencenotes.comresearchgate.net This could enhance the compound's antioxidant properties or alter its biological receptor specificity.

The discovery and engineering of enzymes for these transformations would create pathways to a diverse library of this compound analogues with potentially new and valuable properties for pharmaceutical and material science applications. researchgate.netmdpi.com

Q & A

Q. What are the optimal synthetic routes for 10-undecenyl 4-hydroxybenzoate, and how do enzymatic methods compare to chemical esterification in terms of yield and selectivity?

Methodological Answer:

  • Chemical Synthesis : Use 4-hydroxybenzoic acid and 10-undecenol with acid catalysts (e.g., H₂SO₄) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. Yield optimization requires temperature control (80–120°C) and stoichiometric excess of alcohol .
  • Enzymatic Routes : Lipases (e.g., Candida antarctica) in non-aqueous solvents enable regioselective esterification at milder temperatures (30–50°C). Compare purity using HPLC and assess enantiomeric excess via chiral column chromatography. Enzymatic methods often reduce byproducts but may require longer reaction times .

Q. Which analytical techniques are most reliable for characterizing this compound in biological matrices?

Methodological Answer:

  • Structural Confirmation : Combine FT-IR (to confirm ester C=O stretch at ~1700 cm⁻¹ and hydroxyl groups) with ¹H/¹³C NMR (to resolve aliphatic chain protons and aromatic signals) .
  • Quantitative Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS for trace-level detection in microbial/cell cultures. Validate methods via spike-recovery experiments (85–115% recovery) .

Q. How can researchers assess the thermal stability of this compound under varying pH conditions?

Methodological Answer:

  • Conduct thermogravimetric analysis (TGA) at 25–300°C to determine decomposition temperatures. Pair with accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via GC-MS. Adjust pH (2–12) to identify hydrolysis-sensitive conditions .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s antimicrobial activity?

Methodological Answer:

  • Use agar dilution assays (MIC/MBC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., methylparaben) and assess cytotoxicity in mammalian cell lines (e.g., HEK-293) via MTT assays .

Q. How does the alkyl chain length (C11:1 in 10-undecenyl) influence the compound’s solubility and partitioning behavior?

Methodological Answer:

  • Measure log P (octanol-water partition coefficient) using shake-flask methods. Compare with shorter-chain derivatives (e.g., methyl or propyl parabens) to correlate hydrophobicity with bioactivity. Use molecular dynamics simulations to predict membrane permeability .

Advanced Research Questions

Q. How can conflicting data on this compound’s enzymatic degradation be resolved across microbial species?

Methodological Answer:

  • Perform kinetic assays with purified enzymes (e.g., 4-hydroxybenzoate 1-hydroxylase) from Candida parapsilosis or soil isolates. Use HPLC to quantify metabolite profiles and oxygen electrode systems to measure uncoupled NADH oxidation. Address discrepancies via substrate-specific kcat/Km calculations .

Q. What metabolic modeling approaches predict this compound’s role in rhizosphere microbial consortia?

Methodological Answer:

  • Use genome-scale metabolic models (GEMs) to simulate uptake by Verrucomicrobia species. Integrate exometabolomic data (LC-MS) to identify secreted metabolites (e.g., catechol) and validate via targeted gene knockouts .

Q. Which quantum mechanical methods best explain the electronic determinants of this compound’s antioxidant activity?

Methodological Answer:

  • Apply DFT (B3LYP/6-311G(d,p)) to compute HOMO-LUMO gaps and Fukui indices. Correlate with experimental radical scavenging assays (DPPH/ABTS). Compare with methylparaben’s computational data to identify structure-activity trends .

Q. How do coexisting biomolecules (e.g., proteins) interfere with this compound’s quantification in serum samples?

Methodological Answer:

  • Use protein precipitation (acetonitrile) followed by SPE cleanup. Validate matrix effects via post-column infusion experiments in LC-MS/MS. Optimize multiple reaction monitoring (MRM) transitions to avoid co-eluting interferences .

Q. What strategies mitigate oxidative degradation of this compound in long-term ecological toxicity studies?

Methodological Answer:

  • Stabilize with antioxidants (e.g., BHT) in dark storage conditions. Monitor degradation via UPLC-QTOF and employ mesocosm experiments to assess half-life in soil/water systems. Use ¹⁴C-labeled analogs for precise tracking .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Undecenyl 4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
10-Undecenyl 4-hydroxybenzoate

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